
(3,5-Dimethylpyrazin-2-yl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate is an organic compound that belongs to the class of pyrazines. Pyrazines are nitrogen-containing heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethanesulfonate group is known for its strong electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylpyrazin-2-yl trifluoromethanesulfonate typically involves the reaction of 3,5-dimethylpyrazine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include low temperatures and the use of a solvent like dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3,5-dimethylpyrazin-2-yl trifluoromethanesulfonate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反応の分析
Types of Reactions
3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The pyrazine ring can undergo oxidation to form pyrazine N-oxides.
Reduction Reactions: The compound can be reduced to form 3,5-dimethylpyrazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 3,5-dimethylpyrazin-2-yl derivatives with various functional groups.
Oxidation Reactions: Products include pyrazine N-oxides.
Reduction Reactions: Products include 3,5-dimethylpyrazine.
科学的研究の応用
3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3,5-dimethylpyrazin-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile due to the presence of the trifluoromethanesulfonate group. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The pyrazine ring can also interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazine: Lacks the trifluoromethanesulfonate group, making it less reactive.
3,5-Dimethylpyrazin-2-ol: Contains a hydroxyl group instead of the trifluoromethanesulfonate group, leading to different reactivity and applications.
3,6-Dimethylpyrazine: An isomer with different substitution patterns on the pyrazine ring.
Uniqueness
3,5-Dimethylpyrazin-2-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts strong electron-withdrawing properties and enhances its reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C7H7F3N2O3S |
|---|---|
分子量 |
256.20 g/mol |
IUPAC名 |
(3,5-dimethylpyrazin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H7F3N2O3S/c1-4-3-11-6(5(2)12-4)15-16(13,14)7(8,9)10/h3H,1-2H3 |
InChIキー |
KZQPWVSLVWQHMW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)C)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)

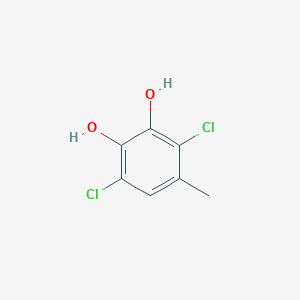
![[(3R)-3-fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B13907623.png)
![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)
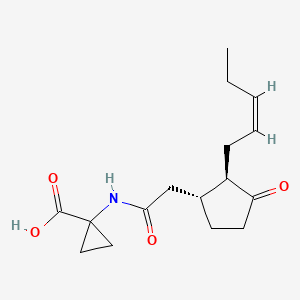

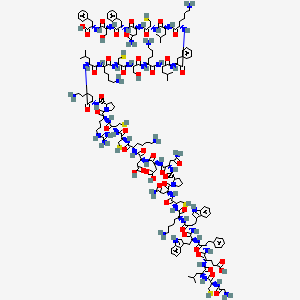
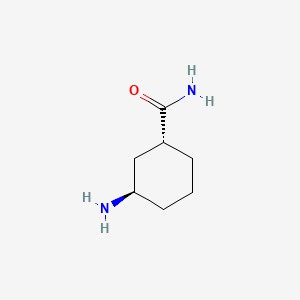
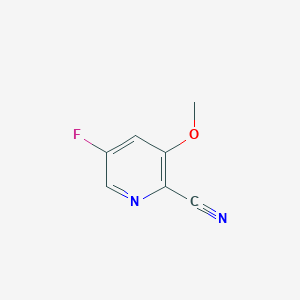
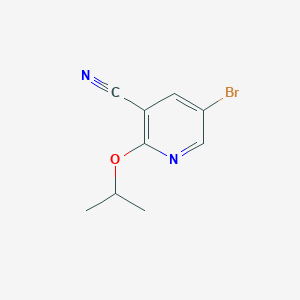
![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)
![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)
